
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is a heterocyclic organic compound with a pyrimidinone core structure This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and a methyl group at the 5 position of the pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6-dimethoxypyrimidine and methylating agents.
Methylation: The methylation of 2,6-dimethoxypyrimidine is carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone ring. This step may involve the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-ethyl
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-propyl
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-butyl
Uniqueness
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
52280-99-6 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2,4-dimethoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(10)8-7(12-3)9-6(4)11-2/h1-3H3,(H,8,9,10) |
Clave InChI |
WSKLRHZAIHGLDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


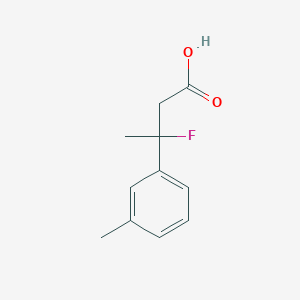
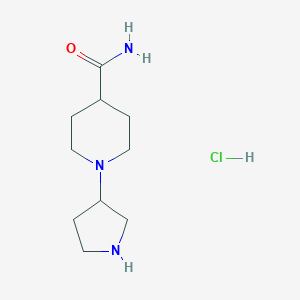
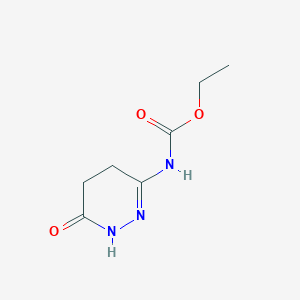

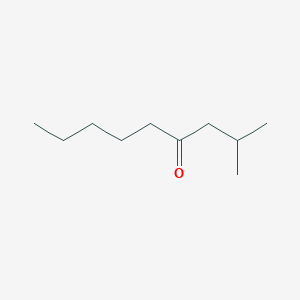
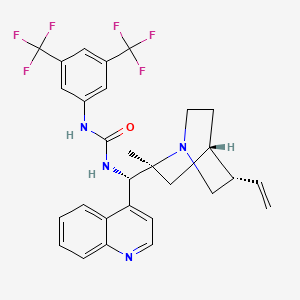

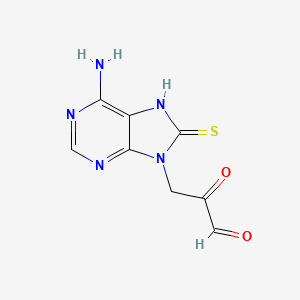
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)





